4,6-Dibromo-3-hydroxypicolinonitrile
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Overview
Description
4,6-Dibromo-3-hydroxypicolinonitrile is a chemical compound with the molecular formula C6H2Br2N2O . It has a molecular weight of 277.9 g/mol . This compound is a solid and is stored under nitrogen at 4°C .
Synthesis Analysis
The synthesis of 4,6-Dibromo-3-hydroxypicolinonitrile may be prepared from furfural in a series of chemical steps selected from cyano-amination, amine salt formation, and bromination-rearrangement .Molecular Structure Analysis
The IUPAC name for this compound is 4,6-dibromo-3-hydroxypyridine-2-carbonitrile . The InChI code is 1S/C6H2Br2N2O/c7-3-1-5(8)10-4(2-9)6(3)11/h1,11H . The canonical SMILES structure is C1=C(C(=C(N=C1Br)C#N)O)Br .Physical And Chemical Properties Analysis
4,6-Dibromo-3-hydroxypicolinonitrile has a boiling point of 393.0±42.0 C at 760 mmHg . It has a topological polar surface area of 56.9 Ų . The compound has a complexity of 190 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has no rotatable bond count .Scientific Research Applications
Synthesis Methods and Chemical Properties
- Synthesis Approach : A study by Fukuhara et al. (2018) explored a unique synthetic approach to 3-hydroxy-4-substituted picolinonitriles, which includes 4,6-Dibromo-3-hydroxypicolinonitrile. This method involves gold(I)-catalyzed cyclization and subsequent N–O bond cleavage under mild conditions (Fukuhara, Yugandar, Fuse, & Nakamura, 2018).
- Crystal Packing and Structure : Sharif et al. (2019) synthesized 3-bromopyridine-2-carbonitrile, a compound related to 4,6-Dibromo-3-hydroxypicolinonitrile, noting the presence of short intermolecular Br...N contacts and π–π stacking interactions in its solid state structure (Sharif, Razzaq, Jackstell, & Spannenberg, 2019).
Application in Material Science
- Phthalonitrile Resins : Wang et al. (2015) discussed the preparation of hydroxy-containing phthalonitrile resins, which involved a reaction similar to those involving picolinonitrile derivatives. These resins exhibited significant thermal stability, high modulus, and a high glass transition temperature, indicating potential applications in high-performance materials (Wang, Hu, Zeng, & Yang, 2015).
Biological and Pharmacological Research
- Antiproliferative Activities : Ökten et al. (2017) synthesized brominated derivatives of hydroxyquinoline and phthalonitrile, similar in structure to 4,6-Dibromo-3-hydroxypicolinonitrile, to examine their antiproliferative and cytotoxic activities on various cancer cell lines. This indicates the potential use of such compounds in cancer research (Ökten, Köprülü, Çakmak, & Tekin, 2017).
Analytical Chemistry
- Antioxidant Activity Assessment : Munteanu and Apetrei (2021) reviewed methods for determining antioxidant activity, relevant to research involving bromophenols and related compounds. While not directly involving 4,6-Dibromo-3-hydroxypicolinonitrile, this research provides a framework for assessing similar compounds' antioxidant properties (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
4,6-dibromo-3-hydroxypyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2O/c7-3-1-5(8)10-4(2-9)6(3)11/h1,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UREMOXFNMQZKHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Br)C#N)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromo-3-hydroxypicolinonitrile | |
CAS RN |
1859081-53-0 |
Source
|
Record name | 4,6-dibromo-3-hydroxypyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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